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Compound of Interest

(2-Hydroxy-4-
Compound Name:

methylphenyl)boronic acid

cat. No.: B1320728

An In-depth Technical Guide to (2-Hydroxy-4-
methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (2-Hydroxy-4-methylphenyl)boronic acid, a versatile organoboron compound
with significant potential in synthetic chemistry and drug discovery. This document details its
characteristics, synthesis, and reactivity, offering valuable insights for researchers and
professionals in related fields.

Physicochemical Properties

(2-Hydroxy-4-methylphenyl)boronic acid is a white to off-white solid at room temperature.[1]
Its fundamental properties are summarized in the table below, combining predicted and
available experimental data.
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Property Value Source(s)
Molecular Formula C7H9BOs3 [2]
Molecular Weight 151.96 g/mol [2]
Appearance White to off-white solid [1]

No experimental data
Melting Point available. Predicted values for

similar compounds vary.

Boiling Point (Predicted)

331.3+52.0 °C

[1]

Density (Predicted)

1.26 + 0.1 g/cm3

[1]

pKa (Predicted) 8.92 £ 0.58 [1]

Soluble in polar organic

N General knowledge based on
Solubility solvents such as methanol, o
similar compounds

ethanol, DMSO, and THF.

Store at -20°C for long-term
Storage [2]

stability.[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of (2-Hydroxy-4-

methylphenyl)boronic acid. Below is a summary of expected spectral features.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons, the methyl group, and the hydroxyl protons. The chemical shifts (d) are influenced by

the electronic environment of each proton.

o Aromatic Protons (Ar-H): Signals are expected in the range of 4 6.5-8.0 ppm. The

substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of

doublets).

¢ Methyl Protons (-CHs): A singlet is expected around 6 2.0-2.5 ppm.
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e Hydroxyl Protons (-OH and -B(OH)2): These protons will appear as broad singlets and their
chemical shifts can vary depending on the solvent and concentration.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

o Aromatic Carbons: Peaks are expected in the aromatic region (6 110-160 ppm). The carbon
attached to the boron atom may show a broader signal due to quadrupolar relaxation.

o Methyl Carbon (-CHs): A signal is expected in the aliphatic region, typically around & 20-25
ppm.

FT-IR Spectroscopy

Infrared spectroscopy can identify the presence of key functional groups.

O-H Stretching: A broad band in the region of 3200-3600 cm~! is characteristic of the
hydroxyl groups.

e C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm~1,
while aliphatic C-H stretches are found just below 3000 cm~1.

e B-O Stretching: A strong band is typically observed in the 1300-1400 cm~1 region.

o Aromatic C=C Stretching: Peaks in the 1450-1600 cm~1 region are indicative of the benzene
ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The molecular ion peak (M*) would be expected at m/z 152. Common
fragmentation patterns for boronic acids involve the loss of water and other small neutral
molecules.

Synthesis and Reactivity
Synthesis
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A common route for the synthesis of hydroxyphenylboronic acids involves the reaction of a
protected bromophenol with an organolithium reagent followed by quenching with a trialkyl
borate. The protecting group is then removed to yield the desired product. A detailed
experimental protocol for a similar compound is available and can be adapted for the synthesis
of (2-Hydroxy-4-methylphenyl)boronic acid.[3]

Click to download full resolution via product page
A potential synthetic workflow for (2-Hydroxy-4-methylphenyl)boronic acid.
Experimental Protocol (Adapted):

o Protection: To a solution of 2-bromo-5-methylphenol in an appropriate solvent (e.g.,
dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl
chloride) and a base (e.g., imidazole). Stir the reaction at room temperature until completion.

« Lithiation and Borylation: Dissolve the protected bromophenol in anhydrous THF and cool to
-78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time.
Then, add a trialkyl borate (e.qg., trimethyl borate) and allow the reaction to warm to room
temperature.

o Deprotection and Workup: Quench the reaction with an acidic aqueous solution. Extract the
product with an organic solvent. The protecting group can be removed under appropriate
acidic or basic conditions to yield the final product, which can be purified by crystallization or
chromatography.

Reactivity

(2-Hydroxy-4-methylphenyl)boronic acid is a valuable coupling partner in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond
between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis
of complex organic molecules.[4][5][6][7]
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P~ Oxidative Addition

(2-Hydroxy-4-methylphenyl)B(OH)2

R-Pd(I)-X(L2)

Regeneration

Transmetalation [<#

R-Pd(ID)-Ar(L2)

Reductive Elimination

Click to download full resolution via product page

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

+ To a reaction vessel under an inert atmosphere, add the aryl halide, (2-Hydroxy-4-
methylphenyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g.,
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Pd(PPhs)a or PdClz(dppf)), and a base (e.g., K2COs or Cs2CO:s).

e Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water).

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the
reaction progress by TLC or GC-MS.

e Upon completion, cool the reaction, perform an aqueous workup, and purify the product by
column chromatography or crystallization.

Boronic acids are known to be potent reversible inhibitors of serine proteases. The boron atom
acts as an electrophile and forms a covalent adduct with the catalytic serine residue in the
active site of the enzyme. This interaction mimics the transition state of peptide bond
hydrolysis, leading to potent inhibition.[8][9][10]
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Mechanism of serine protease inhibition by a boronic acid.
Experimental Protocol (General for Inhibition Assay):

» Prepare a stock solution of (2-Hydroxy-4-methylphenyl)boronic acid in a suitable solvent
(e.g., DMSO).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24432132/
https://hmdb.ca/spectra/nmr_one_d/1253
https://pmc.ncbi.nlm.nih.gov/articles/PMC388964/
https://www.benchchem.com/product/b1320728?utm_src=pdf-body-img
https://www.benchchem.com/product/b1320728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e In a microplate, add the serine protease and a specific fluorogenic or chromogenic substrate
in a suitable buffer.

» Add varying concentrations of the boronic acid inhibitor to the wells.

» Monitor the enzyme activity by measuring the change in fluorescence or absorbance over
time using a plate reader.

» Calculate the ICso value, which represents the concentration of the inhibitor required to
reduce the enzyme activity by 50%.

Applications in Drug Discovery and Development

The unique chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid make it an
attractive scaffold in drug discovery. Its ability to participate in Suzuki-Miyaura coupling allows
for the synthesis of diverse libraries of compounds for screening against various biological
targets.[7][11] Furthermore, the boronic acid moiety itself can act as a pharmacophore,
targeting enzymes such as serine proteases, which are implicated in a wide range of diseases
including inflammation, cancer, and infectious diseases.[8][12][13] The hydroxy and methyl
substituents on the phenyl ring can be further modified to optimize potency, selectivity, and
pharmacokinetic properties of potential drug candidates.

Safety and Handling

(2-Hydroxy-4-methylphenyl)boronic acid is harmful if swallowed and causes skin and
serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume
hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and
a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by
the supplier.

Disclaimer: This document is intended for informational purposes only and should not be
considered a substitute for professional scientific guidance. All experiments should be
conducted in a properly equipped laboratory by trained personnel, following all relevant safety
protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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